2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxole ring, a fluorophenyl group, and an imidazolidinone core, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzodioxole and fluorophenyl intermediates, followed by their coupling with the imidazolidinone core. The final step involves the introduction of the ethoxyphenylacetamide group. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: The fluorophenyl group can be reduced to a fluorocyclohexyl group using hydrogenation techniques.
Substitution: The imidazolidinone core can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the imidazolidinone core can stabilize the compound’s structure. The ethoxyphenylacetamide group can further modulate the compound’s pharmacokinetic properties, such as its solubility and bioavailability.
Comparison with Similar Compounds
Similar compounds to 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide include:
- 1-(1,3-Benzodioxol-5-ylmethyl)-3-(1-benzyl-4-piperidinyl)-2-ethylguanidine hydroiodide
- 3-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[(1S)-2-hydroxy-1-phenylethyl]propanamide These compounds share structural similarities, such as the presence of the benzodioxole ring and imidazolidinone core. they differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique combination of the fluorophenyl and ethoxyphenylacetamide groups in this compound sets it apart from these similar compounds, potentially offering distinct advantages in its applications.
Properties
Molecular Formula |
C27H24FN3O6 |
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Molecular Weight |
505.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H24FN3O6/c1-2-35-21-10-6-19(7-11-21)29-25(32)14-22-26(33)31(20-8-4-18(28)5-9-20)27(34)30(22)15-17-3-12-23-24(13-17)37-16-36-23/h3-13,22H,2,14-16H2,1H3,(H,29,32) |
InChI Key |
TXGBNZKNJVLLHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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